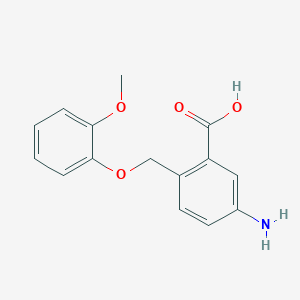
5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid is a chemical compound with the molecular formula C15H15NO4 and a molecular weight of 273.28 g/mol . This compound is known for its unique structure, which includes an amino group, a methoxyphenoxy group, and a benzoic acid moiety. It has various applications in scientific research and industry due to its versatile chemical properties.
准备方法
The synthesis of 5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxyphenol in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction mixture is heated under an inert atmosphere to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include sodium hydride, hydrogen gas, and various catalysts. .
科学研究应用
5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
作用机制
The mechanism of action of 5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid can be compared with similar compounds such as:
2-Amino-5-methylbenzoic acid: This compound has a similar benzoic acid moiety but lacks the methoxyphenoxy group, making it less versatile in certain chemical reactions.
5-Methylanthranilic acid: This compound also contains an amino group and a benzoic acid moiety but differs in its substitution pattern, affecting its reactivity and applications. The unique combination of functional groups in this compound makes it particularly valuable for specific research and industrial applications.
生物活性
5-Amino-2-((2-methoxyphenoxy)methyl)benzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic potential of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features an amino group and a methoxyphenoxy moiety, which may contribute to its biological activity. The structural formula can be represented as follows:
Antitumor Activity
Research indicates that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives of similar structures demonstrated potent activity against various cancer cell lines.
Case Study Findings:
- Antiproliferative Effects : In vitro studies have shown that certain derivatives can inhibit cell growth in cancer lines such as A549 (lung), HeLa (cervical), and HT29 (colon). For example, a related compound exhibited an IC50 value of 2.01 µM against HT29 cells, indicating strong antiproliferative activity .
- Mechanism of Action : Molecular docking studies suggest that these compounds may interact with key targets involved in tumor progression, such as VEGFR-2, which is crucial for angiogenesis in tumors .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that structurally similar compounds possess antibacterial properties against strains like Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli ATCC 25922 | 625 µg/mL |
| Compound B | S. aureus | 500 µg/mL |
These values illustrate the potential for developing new antimicrobial agents based on the structure of this compound .
Anti-inflammatory Potential
The compound's structural features may also confer anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.
Synthesis and Evaluation
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the methoxy group or the introduction of additional functional groups have been shown to improve potency against specific targets.
- Pharmacokinetics : Compounds derived from this structure have demonstrated favorable pharmacokinetic profiles, suggesting good absorption and distribution characteristics in vivo .
- Toxicity Studies : Preliminary toxicity assessments indicate that some derivatives exhibit low toxicity towards normal cells while maintaining efficacy against cancer cells, which is a critical factor in drug development .
属性
分子式 |
C15H15NO4 |
|---|---|
分子量 |
273.28 g/mol |
IUPAC 名称 |
5-amino-2-[(2-methoxyphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C15H15NO4/c1-19-13-4-2-3-5-14(13)20-9-10-6-7-11(16)8-12(10)15(17)18/h2-8H,9,16H2,1H3,(H,17,18) |
InChI 键 |
PTBKOIGUUZQZIA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1OCC2=C(C=C(C=C2)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















